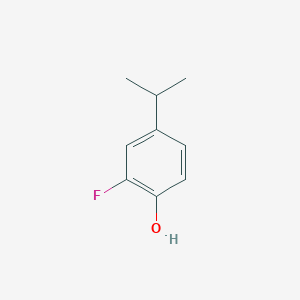

2-Fluoro-4-isopropylphenol

Description

Properties

CAS No. |

197362-75-7 |

|---|---|

Molecular Formula |

C9H11FO |

Molecular Weight |

154.18 g/mol |

IUPAC Name |

2-fluoro-4-propan-2-ylphenol |

InChI |

InChI=1S/C9H11FO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3 |

InChI Key |

AJYBHMQEIBOMHW-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=C(C=C1)O)F |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)O)F |

Synonyms |

Phenol, 2-fluoro-4-(1-methylethyl)- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Chemical Applications

Synthesis and Intermediate Use

2-Fluoro-4-isopropylphenol serves as a crucial building block in organic synthesis. Its unique molecular structure allows it to act as an intermediate in the development of more complex chemical entities. This property is particularly valuable in the pharmaceutical industry, where it can be utilized to create novel compounds with specific biological activities.

Catalytic Applications

The compound is also explored for its catalytic properties in various reactions. It can facilitate processes such as hydroxylation and halogenation, which are essential in synthesizing other chemical compounds. For example, research indicates that derivatives of this compound can be involved in late-stage functionalization reactions that enhance the efficiency of synthetic pathways .

Biological Applications

Antimicrobial and Antifungal Properties

Studies have highlighted the potential antimicrobial and antifungal activities of this compound. Its efficacy against various pathogens makes it a candidate for developing new antimicrobial agents. Research utilizing disk diffusion methods has shown promising results in inhibiting bacterial growth, indicating its potential use in clinical settings .

Pharmaceutical Development

Ongoing research is investigating this compound for its potential as a pharmaceutical agent. Its structural characteristics may lead to improved efficacy and safety profiles of drugs targeting specific diseases. The compound's ability to interact with biological systems opens avenues for drug design, particularly in treating infections resistant to conventional therapies .

Industrial Applications

Polymer and Resin Production

In industrial contexts, this compound is employed in the production of polymers and resins due to its chemical stability and reactivity. These materials are crucial in manufacturing processes across various sectors, including electronics, automotive, and construction .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of this compound against a range of bacterial strains. The results demonstrated significant inhibition zones compared to control substances, suggesting its potential as a new antimicrobial agent .

Case Study 2: Synthesis of Complex Molecules

Research conducted by scientists at the Royal Society of Chemistry detailed the use of this compound as an intermediate in synthesizing complex organic molecules. The study reported high yields (up to 92%) when used in conjunction with palladium-catalyzed coupling reactions, showcasing its utility in synthetic organic chemistry .

Data Table: Comparison of Biological Activities

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Phenolic Derivatives

| Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) | pKa* | Boiling Point (°C)* |

|---|---|---|---|---|---|

| 2-Fluoro-4-isopropylphenol | C₉H₁₁FO | 2-F, 4-isopropyl | 154.18 | ~8.5–9.0 | 220–240 |

| 4-Fluorophenol | C₆H₅FO | 4-F | 112.10 | 9.9 | 185 |

| 2-Fluorophenol | C₆H₅FO | 2-F | 112.10 | 8.3 | 195 |

| 4-Isopropylphenol | C₉H₁₂O | 4-isopropyl | 136.19 | 10.2 | 245 |

*Estimated values based on chemical trends; experimental data may vary .

Acidity and Electronic Effects

The fluorine atom at C2 exerts an electron-withdrawing effect, increasing the acidity of the phenolic –OH group compared to unsubstituted phenol (pKa ~10). However, the isopropyl group at C4 donates electrons via hyperconjugation, slightly counteracting this effect. This results in a pKa range of 8.5–9.0 for this compound, intermediate between 2-fluorophenol (pKa 8.3) and 4-isopropylphenol (pKa 10.2) .

In contrast, 1-(4-Fluoro-2-methyl-phenyl)-... () features a methyl group at C2 and fluorine at C4, demonstrating how substituent position inversions alter electronic profiles. Methyl groups are weaker electron donors than isopropyl, leading to lower steric hindrance but reduced solubility in hydrophobic media .

Steric and Solubility Considerations

This contrasts with smaller substituents (e.g., methyl in ), which permit higher reactivity. The isopropyl group also enhances lipid solubility, making this compound more soluble in organic solvents (e.g., ethyl acetate) compared to 4-fluorophenol .

Preparation Methods

Reaction Sequence

-

Hydroxyl Protection :

-

Bromination :

-

Grignard Reagent Exchange :

-

Deprotection :

Friedel-Crafts Alkylation

This method introduces the isopropyl group via electrophilic aromatic substitution.

Reaction Pathway

-

Fluorination :

-

Alkylation :

| Step | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Fluorination | HF or fluorinating reagents | 50–100°C, inert atmosphere | 60–75% | |

| Alkylation | Isopropyl chloride, AlCl₃ | 0–50°C, 2–4 hours | 70–80% |

Isomerization and Catalytic Rearrangement

This approach leverages acid-catalyzed isomerization to optimize para-selectivity.

Key Steps

-

Isomerization :

-

Fluorination :

| Step | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Isomerization | TFMSA, molecular sieves | 120–220°C, 100–500 minutes | 80–90% | |

| Fluorination | Fluorinating agents | 50–100°C, inert atmosphere | 70–85% |

Mechanochemical and Alternative Routes

Emerging methods focus on sustainability and reduced solvent use.

Mechanochemical Synthesis

-

Substrate : Phenolic precursors

-

Reagents : Epichlorohydrin (for ether formation)

| Method | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Mechanochemical | Epichlorohydrin, isopropyl alcohol | 30 Hz, 120–140 minutes | 65–85% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Purity | Scalability |

|---|---|---|---|---|

| Protection/Grignard | High regioselectivity, high purity | Multi-step, expensive reagents | >99.5% | Moderate |

| Friedel-Crafts Alkylation | Simple, cost-effective | Moderate para-selectivity | 70–80% | High |

| Isomerization | High para-selectivity, recyclable | Requires specialized catalysts | 80–90% | High |

| Mechanochemical | Solvent-efficient, energy-saving | Limited substrate scope | 65–85% | Moderate |

Critical Challenges and Research Gaps

-

Fluorination Selectivity : Achieving minimal ortho/para isomerization during fluorination remains challenging.

-

Catalyst Optimization : Identifying cost-effective catalysts for Friedel-Crafts alkylation.

-

Scale-Up : Translating mechanochemical methods to industrial scales requires robust equipment.

Experimental Data and Case Studies

Example 1: Grignard-Mediated Synthesis

-

Starting Material : 3-Fluorophenol (22.4 g)

-

Step 1 : Protection with 2-bromopropane (1.2 eq) → 1-Fluoro-3-isopropoxybenzene (yield: 85%)

-

Step 2 : Bromination → 1-Bromo-2-fluoro-4-isopropoxybenzene (yield: 78%)

-

Step 3 : Grignard Reaction → 2-Fluoro-4-isopropoxybenzaldehyde (91.2% HPLC purity)

-

Step 4 : Deprotection → Final product (99.5% purity)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-4-isopropylphenol, and how can regioselectivity be ensured during fluorination?

- Methodological Answer : Fluorination of phenolic derivatives often employs electrophilic aromatic substitution (e.g., using Selectfluor® or F-TEDA-BF₄) or nucleophilic displacement of nitro/halogen groups. For 4-isopropylphenol precursors, directing groups (e.g., –NO₂) may be introduced to favor fluorination at the ortho position. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization by <sup>19</sup>F NMR (δ ~ -120 to -140 ppm for aromatic F) are critical. Note: Synthesis strategies for analogous compounds (e.g., 4-isopropylpropiophenone) involve Friedel-Crafts acylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify isopropyl groups (δ ~1.2–1.4 ppm for –CH(CH₃)₂ in <sup>1</sup>H NMR; δ ~22–34 ppm in <sup>13</sup>C NMR) and phenolic –OH (δ ~5–6 ppm, exchangeable).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]<sup>-</sup> at m/z 168.1 (calculated for C₉H₁₁FO).

- IR Spectroscopy : Detect –OH stretch (~3200–3600 cm⁻¹) and C–F bond (~1100–1250 cm⁻¹). Structural analogs (e.g., 4-isopropyl-2-methylphenol) are characterized similarly .

Q. How can researchers determine the pKa and solubility profile of this compound?

- Methodological Answer :

- pKa Measurement : Use potentiometric titration in aqueous/organic solvent mixtures (e.g., water:methanol 4:1). Fluorine’s electron-withdrawing effect lowers pKa compared to non-fluorinated phenols (e.g., 4-isopropylphenol pKa ~10 vs. ~8.5–9.5 for fluorinated analogs) .

- Solubility : Perform shake-flask experiments in solvents like DMSO, chloroform, or aqueous buffers (pH 2–12). Polar protic solvents enhance solubility due to –OH and –F interactions .

Advanced Research Questions

Q. How should researchers address contradictions in reported physicochemical properties (e.g., boiling point, stability) of fluorinated phenolic compounds?

- Methodological Answer : Cross-validate data using orthogonal methods (e.g., DSC for melting point vs. capillary tube). Consider variables like isomer purity (e.g., ortho vs. para substitution) and storage conditions (e.g., oxidation under light). For example, discrepancies in boiling points (e.g., 200°C for a fluorinated aniline derivative ) may arise from atmospheric pressure variations or decomposition. Apply longitudinal factorial invariance testing to ensure measurement consistency .

Q. What experimental designs are optimal for studying the biological activity of this compound derivatives?

- Methodological Answer :

- In Vitro Assays : Screen for antimicrobial activity via microdilution (MIC/MBC tests) against Gram+/Gram– bacteria. Use fluorinated intermediates (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid ) as templates for structure-activity relationship (SAR) studies.

- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HepG2), noting fluorine’s potential to enhance membrane permeability.

- Metabolic Stability : Use liver microsomes to assess Phase I/II metabolism, with LC-MS/MS quantification .

Q. How can the stability of this compound be optimized under varying storage and experimental conditions?

- Methodological Answer :

- Storage : Protect from light (UV-induced degradation) and moisture. Store in amber vials under inert gas (N₂/Ar) at –20°C, as recommended for fluorinated anilines .

- Experimental Conditions : Avoid strong bases (deprotonation of –OH) and oxidizing agents. In aqueous solutions, buffer at pH 6–8 to minimize hydrolysis. Monitor degradation via HPLC-UV at λ = 270 nm (typical for phenolic compounds) .

Notes on Evidence

- Direct data on this compound are limited in the provided evidence; answers infer methodologies from structurally related compounds (e.g., fluorophenols, isopropylphenols) .

- Contradiction analysis frameworks from social science research (e.g., longitudinal invariance testing ) are adapted for chemical data validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.